Cyanidin monoglucoside
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Overview
Description
Cyanidin monoglucoside, also known as cyanidin-3-O-glucoside, is a natural anthocyanin found in various fruits and vegetables. It is responsible for the red, purple, and blue colors in many plants. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanidin monoglucoside can be synthesized through a combinatorial approach involving the use of recombinant Escherichia coli strains. The synthetic bio-parts are designed to express multiple genes under different promoters in a single vector. The genes involved include anthocyanidin synthase from Petunia hybrida and cyanidin-3-O-glucosyltransferase from Arabidopsis thaliana . The production process involves feeding the engineered strains with catechin and glucose, leading to the production of cyanidin and its subsequent conversion to this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as black rice, black beans, and various berries. The extraction process includes steps like solvent extraction, purification, and concentration to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyanidin monoglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and bioactivity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form protocatechuic acid and other phenolic metabolites.
Reduction: Reduction reactions can convert this compound to its leucoanthocyanidin form.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Major Products
The major products formed from these reactions include protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid .
Scientific Research Applications
Cyanidin monoglucoside has a wide range of applications in scientific research:
Mechanism of Action
Cyanidin monoglucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Cellular Signaling: This compound activates adenosine monophosphate-activated protein kinase (AMPK) and other signaling pathways involved in energy metabolism and cellular senescence.
Comparison with Similar Compounds
Cyanidin monoglucoside is compared with other anthocyanins such as pelargonidin, delphinidin, peonidin, petunidin, and malvidin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique due to its higher stability and bioavailability .
List of Similar Compounds
- Pelargonidin
- Delphinidin
- Peonidin
- Petunidin
- Malvidin
This compound stands out for its extensive research applications and potential health benefits, making it a valuable compound in various scientific fields.
Properties
CAS No. |
28905-48-8 |
---|---|
Molecular Formula |
C21H21ClO11 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-3-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxychromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)20(21(29)32-16)30-9-4-12(24)10-6-14(26)19(31-15(10)5-9)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,20-,21-;/m1./s1 |
InChI Key |
AOYDIFJAPBNESL-GIICXGHVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)CO)O)O)O)O.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)OC4C(C(C(OC4O)CO)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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